molecular formula C15H21N7O2 B2475857 1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea CAS No. 2034469-44-6

1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea

Cat. No.: B2475857
CAS No.: 2034469-44-6
M. Wt: 331.38
InChI Key: ZNVOQWDAJUFNHZ-UHFFFAOYSA-N
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Description

1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazolo and pyridazinyl moieties within its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea typically involves multiple steps, including cyclization, substitution, and condensation reactions. One common synthetic route involves the following steps:

    Cyclization: Formation of the triazolo[4,3-b]pyridazine core through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution: Introduction of the pyrrolidin-3-yl group via nucleophilic substitution reactions.

    Condensation: Coupling of the oxolan-2-ylmethyl group with the triazolo[4,3-b]pyridazin-6-ylpyrrolidin-3-yl intermediate to form the final urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-b]pyridazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidin-3-yl group may enhance binding affinity and specificity, while the oxolan-2-ylmethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Pyridazine derivatives: Compounds containing the pyridazine ring are known for their diverse pharmacological activities, such as anti-inflammatory and antitumor effects.

    Pyrrolidine derivatives: These compounds often exhibit enhanced binding affinity and specificity for biological targets, making them valuable in drug design.

The uniqueness of this compound lies in its combination of these structural features, which may result in synergistic effects and novel applications in various fields.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2/c23-15(16-8-12-2-1-7-24-12)18-11-5-6-21(9-11)14-4-3-13-19-17-10-22(13)20-14/h3-4,10-12H,1-2,5-9H2,(H2,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVOQWDAJUFNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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